molecular formula C8H17NO2 B12526755 2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine CAS No. 651726-90-8

2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine

Cat. No.: B12526755
CAS No.: 651726-90-8
M. Wt: 159.23 g/mol
InChI Key: KAJVMJKVCYLPRY-UHFFFAOYSA-N
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Description

2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine is a chemical compound with the molecular formula C₇H₁₅NO It features an oxetane ring, which is a four-membered cyclic ether, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine typically involves the reaction of 3-ethyloxetan-3-ylmethanol with an appropriate amine. One common method includes the following steps:

    Formation of 3-ethyloxetan-3-ylmethanol: This can be achieved by the reaction of ethyl oxetane with formaldehyde under acidic conditions.

    Amination: The 3-ethyloxetan-3-ylmethanol is then reacted with ethylene diamine under basic conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The oxetane ring can be reduced under specific conditions to form open-chain alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.

Major Products

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of open-chain alcohols.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine involves its interaction with molecular targets through its amine group. This interaction can lead to the formation of hydrogen bonds and ionic interactions, influencing various biochemical pathways. The oxetane ring can also participate in ring-opening reactions, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-3-oxetanemethanol: Similar in structure but with a methyl group instead of an ethyl group.

    2-Methoxy-2-(oxan-3-yl)ethan-1-amine: Contains a tetrahydropyran ring instead of an oxetane ring.

Properties

CAS No.

651726-90-8

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2-[(3-ethyloxetan-3-yl)methoxy]ethanamine

InChI

InChI=1S/C8H17NO2/c1-2-8(6-11-7-8)5-10-4-3-9/h2-7,9H2,1H3

InChI Key

KAJVMJKVCYLPRY-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC1)COCCN

Origin of Product

United States

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